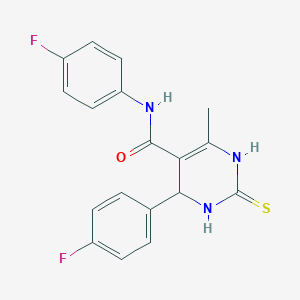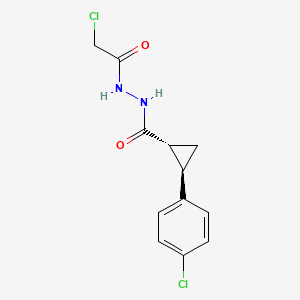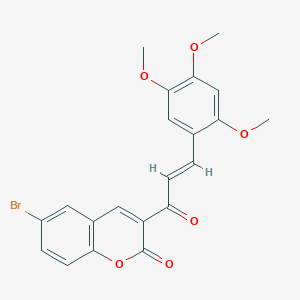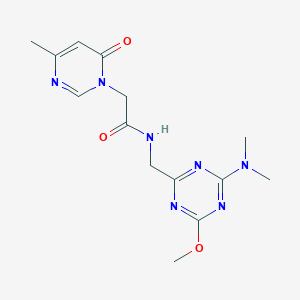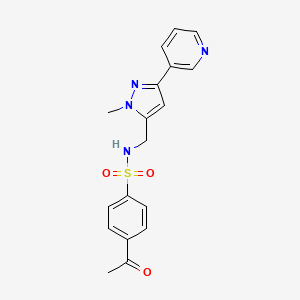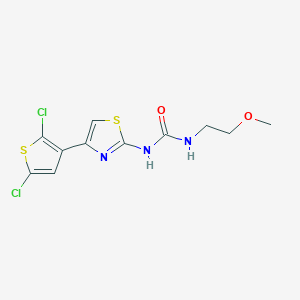
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly known as A-PVP, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its recreational use has only gained popularity in recent years. A-PVP is a potent psychostimulant that produces effects similar to those of other stimulants such as cocaine and amphetamines.
Applications De Recherche Scientifique
Asymmetric Synthesis and Antibacterial Properties
- The compound has been studied for its role in the asymmetric synthesis of antibacterial agents, particularly in the quinolonecarboxylic acid class. The S-(+) enantiomer demonstrated significantly better in vivo activity against bacteria compared to its racemic form, highlighting its potential clinical significance (Rosen et al., 1988).
Steric Effects in Hallucinogenic Compounds
- Research has explored the effects of steric bulk in hallucinogenic compounds, indicating the importance of molecular structure in determining pharmacological activity. This compound can be seen as an analogue in this research, helping to understand the activity of related compounds (Nichols & Kostuba, 1979).
Antitumor Activity Research
- Studies have focused on the synthesis of tertiary aminoalkanol hydrochlorides, including variants of this compound, and evaluating their potential antitumor activities. This research contributes to the search for new biologically active compounds for cancer treatment (Isakhanyan et al., 2016).
Viscosity Studies in Aqueous Solutions
- The viscosity of aqueous solutions containing derivatives of this compound has been measured and correlated with concentration and temperature. This research aids in understanding the physical properties of such solutions, which is crucial in various scientific applications (Chenlo et al., 2002).
Synthesis Improvement and Analysis
- Research has also been conducted on improving the synthesis methods of related compounds and analyzing their purity and yield. Such studies are vital for large-scale production and clinical application (Qing-fang, 2005).
Conversion to Cyclic Stabilized Forms
- The conversion of related compounds to cyclic stabilized forms has been studied. This research is important for understanding the stability and reactivity of these compounds, which can have implications in various fields including medicinal chemistry (Cheung & Shoolingin‐Jordan, 1997).
Synthesis and Antibacterial Activity
- Studies have examined the synthesis of analogues of this compound and their antibacterial activities. Understanding the structure-activity relationships in such compounds is crucial for developing new antibiotics (Egawa et al., 1984).
Protection Against Hydrolysis
- Research has indicated that the lithium amide of a 3-aminopyrrolidine, which is related to the compound , is protected against hydrolysis when aggregated with lithium halides. This finding is important for the stability and longevity of pharmaceuticals (Gimbert et al., 2017).
Propriétés
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-4-3-7(9)5-10;/h6-7H,3-5,9H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFAIPIIRTLOX-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CC[C@@H](C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
